6,8-Dimethylisoquinoline-1-carboxylic acid
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Overview
Description
6,8-Dimethylisoquinoline-1-carboxylic acid is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of two methyl groups at positions 6 and 8 and a carboxylic acid group at position 1 on the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethylisoquinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to synthesize isoquinoline derivatives . These reactions typically involve the use of aldehydes, amines, and acid catalysts to form the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
6,8-Dimethylisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives and other heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,8-Dimethylisoquinoline-1-carboxylic acid include other isoquinoline derivatives such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1,3-Dimethylisoquinoline-6,8-diol
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6,8-dimethylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-5-8(2)10-9(6-7)3-4-13-11(10)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
KCVAWKXLNGSJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CN=C2C(=O)O)C |
Origin of Product |
United States |
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